molecular formula C9H13NO B2423658 1-(2-Aminophenyl)propan-2-ol CAS No. 65826-91-7

1-(2-Aminophenyl)propan-2-ol

Cat. No.: B2423658
CAS No.: 65826-91-7
M. Wt: 151.209
InChI Key: FTQBIKFTBHLHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)propan-2-ol is an organic compound that belongs to the class of phenylpropanolamines It features a phenyl ring substituted with an amino group at the second position and a hydroxyl group at the second carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reductive amination of 2-acetylphenylamine with formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes utilize supported noble metal catalysts, such as palladium on carbon, to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(2-Aminophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals, including optical brighteners and pigments.

Comparison with Similar Compounds

1-(2-Aminophenyl)propan-2-ol can be compared with similar compounds such as:

    Phenylpropanolamine: Similar structure but lacks the amino group at the second position.

    2-Aminophenol: Contains an amino group on the phenyl ring but lacks the propanol side chain.

    2-Phenylpropanol: Lacks the amino group on the phenyl ring.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

1-(2-aminophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQBIKFTBHLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.